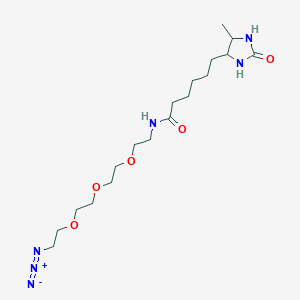

Desthiobiotin-PEG3-Azide

Übersicht

Beschreibung

Desthiobiotin-PEG3-Azide is a reagent that contains an Azide group . It is a PEG-based linker that can be used in the synthesis of reagents . It is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin .

Molecular Structure Analysis

The empirical formula of Desthiobiotin-PEG3-Azide is C18H34N6O5 . Its molecular weight is 414.50 . The specific structure is not provided in the available resources.

Chemical Reactions Analysis

Desthiobiotin-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Physical And Chemical Properties Analysis

Desthiobiotin-PEG3-Azide has a molecular weight of 414.50 . It is typically stored at -20°C . The form of Desthiobiotin-PEG3-Azide is a paste .

Wissenschaftliche Forschungsanwendungen

Affinity Tagging and Protein Purification

Desthiobiotin-PEG3-Azide is commonly used as an affinity tag for protein purification. It binds to streptavidin with specificity similar to biotin but lower affinity. Researchers can exploit this property to selectively elute desthiobiotinylated proteins from streptavidin affinity resins using mild conditions. Unlike biotin, which binds tightly to streptavidin, desthiobiotin allows gentle elution, minimizing co-purification of endogenous biotinylated molecules .

Pull-Down Experiments

In pull-down assays, researchers can use desthiobiotinylated probes to capture specific protein complexes or interactions. The soft-release characteristic of desthiobiotin helps avoid nonspecific binding and allows efficient elution of target proteins using free biotin. This technique is particularly useful for studying protein-protein interactions and identifying binding partners .

Proteomics and Mass Spectrometry

Desthiobiotin-PEG3-Azide can be employed in quantitative proteomics studies. By labeling proteins with desthiobiotin, researchers can selectively enrich and identify proteins of interest. The subsequent mass spectrometry analysis provides insights into protein expression, modifications, and interactions .

Biotinylation of Cellular Structures

Researchers use desthiobiotin-PEG3-Azide to label cellular structures, such as cell surface proteins, organelles, or specific cell types. The azide group allows for subsequent click chemistry reactions, enabling visualization and tracking of labeled structures using fluorescent probes or other detection methods .

Drug Delivery and Targeting

Desthiobiotin-PEG3-Azide can serve as a linker in drug delivery systems. By conjugating it to therapeutic agents, researchers can enhance drug stability, solubility, and targeted delivery. The azide functionality allows attachment to targeting ligands or nanoparticles for specific drug delivery to cells or tissues .

Chemical Biology and Bioorthogonal Chemistry

Bioorthogonal reactions involving azides are essential tools in chemical biology. Desthiobiotin-PEG3-Azide can participate in bioorthogonal click reactions, enabling selective labeling of biomolecules in live cells or organisms. Researchers use this approach to study cellular processes, protein dynamics, and metabolic pathways .

Wirkmechanismus

Target of Action

Desthiobiotin-PEG3-Azide, also known as Desthiobiotin-TEGAzide or N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide, primarily targets streptavidin . Streptavidin is a tetrameric protein that binds biotin and its analogs with high affinity. Desthiobiotin, a single-ring, sulfur-free analog of biotin, binds to streptavidin with nearly equal specificity but less affinity than biotin .

Mode of Action

Desthiobiotin-PEG3-Azide interacts with its target, streptavidin, through a process known as competitive displacement . This compound can be used in pull-down experiments with biological samples, where it helps to minimize co-purification of endogenous biotinylated molecules . These molecules remain bound to streptavidin upon elution of the target protein complexes with free biotin .

Result of Action

The primary result of Desthiobiotin-PEG3-Azide’s action is the elution of desthiobiotinylated proteins from streptavidin affinity resin . This is particularly useful in pull-down experiments, where it helps to minimize co-purification of endogenous biotinylated molecules .

Action Environment

The action, efficacy, and stability of Desthiobiotin-PEG3-Azide can be influenced by various environmental factorsFor instance, the compound is typically stored at a temperature of -20°C to maintain its stability.

Eigenschaften

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N6O5/c1-15-16(23-18(26)22-15)5-3-2-4-6-17(25)20-7-9-27-11-13-29-14-12-28-10-8-21-24-19/h15-16H,2-14H2,1H3,(H,20,25)(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQVKRRASYKCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide | |

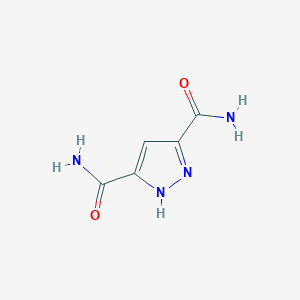

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)

![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)